molecular formula C12H23NO B4510306 N-(cyclohexylmethyl)-2,2-dimethylpropanamide

N-(cyclohexylmethyl)-2,2-dimethylpropanamide

Cat. No.: B4510306
M. Wt: 197.32 g/mol
InChI Key: BPUXMRCTHGHLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-2,2-dimethylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom and a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method for synthesizing N-(cyclohexylmethyl)-2,2-dimethylpropanamide involves the reaction of cyclohexylmethylamine with 2,2-dimethylpropanoic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Alternative Synthesis: Another approach involves the direct amidation of 2,2-dimethylpropanoic acid with cyclohexylmethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyclohexylmethyl)-2,2-dimethylpropanamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products:

    Oxidation: Corresponding carboxylic acid or ketone

    Reduction: Corresponding amine

    Substitution: Various substituted amides or other derivatives

Scientific Research Applications

Chemistry: N-(cyclohexylmethyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound may be used to study the effects of amides on biological systems. It can be employed in the design of bioactive molecules and as a reference compound in biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • N-(cyclohexylmethyl)-2,2-dimethylpropanamide
  • N-cyclohexylmethylone
  • Cyclohexylamine

Comparison: this compound is unique due to its specific structural features, which include the cyclohexylmethyl group and the 2,2-dimethylpropanamide moiety. Compared to similar compounds like N-cyclohexylmethylone and cyclohexylamine, it exhibits distinct chemical and physical properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUXMRCTHGHLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclohexylmethyl)-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(cyclohexylmethyl)-2,2-dimethylpropanamide
Reactant of Route 3
Reactant of Route 3
N-(cyclohexylmethyl)-2,2-dimethylpropanamide
Reactant of Route 4
Reactant of Route 4
N-(cyclohexylmethyl)-2,2-dimethylpropanamide
Reactant of Route 5
Reactant of Route 5
N-(cyclohexylmethyl)-2,2-dimethylpropanamide
Reactant of Route 6
Reactant of Route 6
N-(cyclohexylmethyl)-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.